2-Amino-3-(4-fluorophenyl)propan-1-ol
Overview
Description
“2-Amino-3-(4-fluorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H12FNO. It has a molecular weight of 169.2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “2-Amino-3-(4-fluorophenyl)propan-1-ol” consists of a fluorophenyl group attached to a propanol backbone with an amino group . The InChI code for this compound is 1S/C9H12FNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3 .Physical And Chemical Properties Analysis
“2-Amino-3-(4-fluorophenyl)propan-1-ol” is a powder with a molecular weight of 169.2 . The compound is typically stored at room temperature .Scientific Research Applications
Pharmacology
In pharmacology, “2-Amino-3-(4-fluorophenyl)propan-1-ol” is explored for its potential as a precursor in the synthesis of bioactive molecules. Its structure is conducive to binding with various receptors in the body, which could be beneficial in developing new medications for neurological disorders due to the presence of the fluorophenyl group .
Biochemistry
Biochemists utilize this compound to study enzyme-substrate interactions, particularly in the context of amino acid metabolism. The amino group in the compound can serve as a substrate for transaminase enzymes, which are crucial in amino acid synthesis and degradation pathways .
Medicinal Chemistry
In medicinal chemistry, the compound’s ability to cross the blood-brain barrier due to its structural properties makes it a candidate for the development of central nervous system (CNS) drugs. It could potentially be modified into therapeutic agents that target brain chemistry .
Organic Synthesis
“2-Amino-3-(4-fluorophenyl)propan-1-ol” is valuable in organic synthesis as a chiral building block. Its stereocenter at the carbon bearing the amino group allows for the creation of enantiomerically pure compounds, which is vital for the synthesis of drugs with specific desired activities .
Neuroscience
Neuroscientists are interested in this compound for its potential effects on neurotransmitter systems. The fluorine atom’s electronegativity could influence the compound’s interaction with neurotransmitter transporters or receptors, providing insights into the treatment of psychiatric conditions .
Analytical Chemistry
In analytical chemistry, the compound is used as a standard or reference material in chromatography and mass spectrometry. Its unique molecular signature helps in the identification and quantification of similar compounds in complex biological samples .
Safety and Hazards
properties
IUPAC Name |
2-amino-3-(4-fluorophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOCAYQCFORHNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90982780 | |
Record name | 2-Amino-3-(4-fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90982780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35373-69-4, 64230-78-0 | |
Record name | β-Amino-4-fluorobenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35373-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanol, 2-amino-3-(p-fluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064230780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3-(4-fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90982780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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